molecular formula C40H58O2 B1257185 3,1'-(OH)2-gamma-Carotene

3,1'-(OH)2-gamma-Carotene

Cat. No.: B1257185
M. Wt: 570.9 g/mol
InChI Key: WDDWAHBJFHEOHV-PNZNGZNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,1'-(OH)2-gamma-Carotene is a dihydroxylated derivative of gamma-carotene, offered as a high-purity standard for research applications. As a specialized carotenoid, it is of significant interest in studies of antioxidant mechanisms and oxidative stress. Carotenoids are known to accumulate in human tissues, including the skin and blood, and function as potent antioxidants by effectively quenching singlet oxygen and neutralizing free radicals . The hydroxyl groups on this gamma-carotene derivative may influence its polarity, solubility in lipid environments, and subsequent interactions within biological systems, which is a key area of investigation. Researchers can utilize this compound to explore its potential role in cellular redox signaling, its bioavailability, and its metabolic pathways in vivo. It also serves as a critical analytical standard for the identification and quantification of carotenoids and their oxidative metabolites in plant, animal, and human plasma samples using techniques like high-performance liquid chromatography (HPLC) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C40H58O2

Molecular Weight

570.9 g/mol

IUPAC Name

(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-24-hydroxy-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19-decaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C40H58O2/c1-31(19-13-21-33(3)22-14-23-34(4)25-16-28-40(9,10)42)17-11-12-18-32(2)20-15-24-35(5)26-27-38-36(6)29-37(41)30-39(38,7)8/h11-15,17-24,26-27,37,41-42H,16,25,28-30H2,1-10H3/b12-11+,19-13+,20-15+,22-14+,27-26+,31-17+,32-18+,33-21+,34-23+,35-24+/t37-/m1/s1

InChI Key

WDDWAHBJFHEOHV-PNZNGZNDSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C

Origin of Product

United States

Biosynthetic Pathways of 3,1 Oh 2 Gamma Carotene

Precursor Metabolism and Isoprenoid Synthesis

All isoprenoids, including carotenoids, are synthesized from the five-carbon (C5) isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comwiley.comresearchgate.netwikipedia.org Plants, algae, and some bacteria utilize two distinct pathways to produce these essential building blocks: the mevalonate (B85504) (MVA) pathway and the methylerythritol 4-phosphate (MEP) pathway. nih.govfrontiersin.org

The mevalonate (MVA) pathway is a crucial metabolic route present in all higher eukaryotes and archaea, as well as some bacteria. wikipedia.org In eukaryotes, it operates in the cytoplasm and is primarily responsible for producing precursors for molecules like cholesterol and steroid hormones. wikipedia.orgresearchgate.net This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. wikipedia.org

The initial step involves the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, followed by another condensation to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The enzyme HMG-CoA reductase then reduces HMG-CoA to (R)-mevalonate, a step that is famously targeted by statin drugs. wikipedia.org In the subsequent "lower" mevalonate pathway, mevalonate undergoes two phosphorylation events and a decarboxylation to yield IPP. wikipedia.org While the MVA pathway is primarily cytosolic, there is evidence of a limited exchange of isoprenoid precursors between the cytosol and plastids, where carotenoid synthesis occurs in plants. researchgate.net In the yeast Xanthophyllomyces dendrorhous, which synthesizes astaxanthin (B1665798), the MVA pathway provides the precursors for carotenogenesis. researchgate.net

Table 1: Key Enzymes of the Eukaryotic Mevalonate (MVA) Pathway

StepEnzymeAbbreviation
1Acetyl-CoA acetyltransferase-
2HMG-CoA synthaseMvaS
3HMG-CoA reductaseHMGR
4Mevalonate kinaseMVK
5Phosphomevalonate kinasePMK
6Mevalonate diphosphate decarboxylaseMVD

This table summarizes the core enzymatic steps in the eukaryotic MVA pathway leading to the synthesis of IPP.

In most bacteria, green algae, and the plastids of higher plants, the synthesis of IPP and DMAPP occurs via the methylerythritol 4-phosphate (MEP) pathway. mdpi.comwiley.comfrontiersin.orgaocs.orgrsc.org This pathway is essential for the biosynthesis of all plastidial isoprenoids, including carotenoids, chlorophylls (B1240455), and tocopherols (B72186). wiley.comresearchgate.net

The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, intermediates of photosynthesis, to form 1-deoxy-D-xylulose 5-phosphate (DXP). aocs.orgrsc.orgwikipedia.org This reaction is catalyzed by DXP synthase (DXS). aocs.orgrsc.org The subsequent reduction of DXP to MEP is catalyzed by DXP reductoisomerase (DXR). aocs.org Through a further five enzymatic steps, MEP is converted into a 5:1 mixture of IPP and DMAPP. rsc.orgwikipedia.org The complete loss of function of enzymes in the MEP pathway, such as hydroxymethylbutenyl diphosphate synthase (HDS), can lead to an albino phenotype in plants due to the inhibition of both chlorophyll (B73375) and carotenoid biosynthesis. researchgate.netnih.gov Research indicates that the MEP pathway is the primary source of precursors for carotenoid synthesis in plants and bacteria. researchgate.netnih.gov

Table 2: Key Enzymes of the Methylerythritol 4-Phosphate (MEP) Pathway

StepEnzymeAbbreviation
11-deoxy-D-xylulose-5-phosphate synthaseDXS
21-deoxy-D-xylulose-5-phosphate reductoisomeraseDXR
3MEP cytidylyltransferase-
44-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase-
52-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase-
64-hydroxy-3-methylbut-2-enyl diphosphate synthaseHDS
74-hydroxy-3-methylbut-2-enyl diphosphate reductaseHDR

This table outlines the enzymatic reactions of the MEP pathway, which supplies isoprenoid precursors in plant plastids and most bacteria.

Geranylgeranyl diphosphate (GGPP) is the C20 molecule that serves as the immediate and universal precursor for all C40 carotenoids. mdpi.comwiley.comaocs.orgoup.com It is formed by the sequential head-to-tail condensation of three molecules of IPP with one molecule of its isomer, DMAPP. wiley.comaocs.orgoup.com This synthesis is catalyzed by the enzyme GGPP synthase (GGPPS). mdpi.comoup.com

In plant plastids, GGPP stands at a critical metabolic branch point, as it is a substrate for the synthesis of not only carotenoids but also chlorophylls, tocopherols (vitamin E), gibberellins, and plastoquinone. wiley.comoup.combohrium.com The allocation of GGPP to these different biosynthetic pathways is a key regulatory step. mdpi.com Studies have shown that GGPPS can form enzyme complexes with phytoene (B131915) synthase (PSY), the first enzyme of the carotenoid-specific pathway, to efficiently channel GGPP into carotenogenesis. mdpi.comnih.govnih.gov

Methylerythritol 4-Phosphate Pathway (MEP) in Prokaryotic and Plant Carotenogenesis

Core Carotene Backbone Formation: Lycopene (B16060) and Gamma-Carotene (B162403) Synthesis

The formation of the C40 carotene backbone from GGPP marks the entry into the dedicated carotenoid biosynthetic pathway. A series of desaturation and cyclization reactions convert the initial colorless product into a variety of colored carotenoids, including lycopene and its cyclized derivative, gamma-carotene.

The first committed step in carotenoid biosynthesis is the condensation of two molecules of GGPP to form the C40 hydrocarbon phytoene. wiley.comaocs.orgoup.comnih.gov This reaction is catalyzed by phytoene synthase (PSY), a bifunctional enzyme that dimerizes GGPP into prephytoene diphosphate, which is then converted to 15-cis-phytoene. nih.gov This step is widely considered to be the primary rate-limiting step of carotenogenesis, and its activity often determines the total metabolic flux into the pathway. wiley.comnih.govwiley.com

The product, phytoene, is a colorless compound that serves as the substrate for a series of subsequent desaturation reactions. oup.comjst.go.jp These reactions introduce conjugated double bonds into the hydrocarbon chain, which creates the chromophore responsible for the vibrant colors of carotenoids. mdpi.com

In plants and cyanobacteria, the conversion of phytoene to the red-colored lycopene requires four sequential desaturation steps. oup.comoup.com Unlike in some bacteria and fungi where a single enzyme (CrtI) performs all four steps, in plants this process is catalyzed by two separate enzymes: phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS). aocs.orgoup.comoup.com

PDS introduces two double bonds into phytoene to form the intermediate ζ-carotene (zeta-carotene). oup.comoup.com Subsequently, ZDS catalyzes the final two desaturation steps, converting ζ-carotene through the intermediate neurosporene (B1235373) into lycopene. oup.comoup.com In maize, functional analysis has shown that PDS and ZDS work in concert to produce a poly-cis isomer of lycopene (7,9,7′,9′-tetra-cis-lycopene). oup.comoup.com This necessitates the action of additional isomerase enzymes, such as carotenoid isomerase (CRTISO), to convert the cis-isomers into the all-trans-lycopene required for the subsequent cyclization steps. aocs.orgresearchgate.net

Gamma-carotene (γ-carotene) is then formed from lycopene in a crucial cyclization reaction. wikipedia.org This step is catalyzed by the enzyme lycopene ε-cyclase (LCY-e), which introduces a single β-ring at one end of the linear lycopene molecule, marking the formation of a monocyclic carotene. wikipedia.org This γ-carotene molecule is the direct hydrocarbon backbone that is subsequently hydroxylated to form compounds such as 3,1'-(OH)2-gamma-Carotene.

Table 3: Key Enzymes in Core Carotene Backbone Synthesis

EnzymeAbbreviationFunction
Phytoene synthasePSYCondenses two GGPP molecules to form phytoene. wiley.comnih.gov
Phytoene desaturasePDSCatalyzes the first two desaturation steps from phytoene to ζ-carotene. oup.comoup.com
Zeta-carotene desaturaseZDSCatalyzes the final two desaturation steps from ζ-carotene to lycopene. oup.comoup.com
Lycopene ε-cyclaseLCY-eCyclizes one end of the lycopene molecule to form γ-carotene. wikipedia.org

This table details the functions of the primary enzymes involved in the synthesis of lycopene and its subsequent conversion to gamma-carotene in plants.

Lycopene Cyclization to Gamma-Carotene by Lycopene Cyclase (LCY)

The journey from the linear lycopene to the monocyclic gamma-carotene is a pivotal branch point in carotenoid biosynthesis. nih.govresearchgate.netnih.gov This reaction is catalyzed by the enzyme Lycopene β-cyclase (LCYB). researchgate.netfrontiersin.orgfrontiersin.orgmdpi.com LCYB introduces a single β-ionone ring at one end of the acyclic lycopene molecule, resulting in the formation of γ-carotene (β,ψ-carotene). nih.govresearchgate.netmdpi.comgenscript.com This enzyme can also catalyze a second cyclization at the other end of γ-carotene to form β-carotene (β,β-carotene), but the formation of γ-carotene is the essential first step for the biosynthesis of this compound. nih.govresearchgate.netnih.gov In contrast, Lycopene ε-cyclase (LCYE) is responsible for creating an ε-ring, leading to the α-carotene branch of the pathway. nih.govmdpi.comoup.com The relative activities of LCYB and LCYE are crucial in determining the metabolic flux towards either β-carotene or α-carotene derivatives. nih.gov

The functional characterization of LCYB from various organisms, including the red alga Bangia fuscopurpurea, has confirmed its ability to convert lycopene into γ-carotene. nih.govgenscript.com This enzymatic step sets the stage for the subsequent hydroxylation reactions that define the final structure of this compound.

Hydroxylation Mechanisms Leading to this compound

Once γ-carotene is synthesized, it undergoes two distinct hydroxylation events to yield this compound. One hydroxyl group is added to the C-3 position of the β-ring, and the second is added to the C-1' position of the acyclic ψ-end. These reactions are catalyzed by specific classes of enzymes known as carotenoid hydroxylases.

Enzymatic Hydroxylation of Carotene Rings

The hydroxylation of carotenes to form xanthophylls is a critical modification in carotenoid metabolism, performed by two structurally different enzyme classes: the heme-containing cytochrome P450 (CYP) monooxygenases and the non-heme di-iron (BCH/HYD) hydroxylases. nih.govnih.govnih.govmdpi.comresearchgate.netnih.govnih.govresearchgate.net These enzymes exhibit specificity for the type of ring (β- or ε-) they hydroxylate and the position of the hydroxyl group. mdpi.compnas.orgwww.gov.uk The formation of this compound requires an enzyme capable of hydroxylating the C-3 position of the β-ring of γ-carotene and another enzymatic activity for the 1'-position of the acyclic end.

Table 1: Overview of Carotenoid Hydroxylase Classes
Enzyme ClassExamplesMetal CofactorTypical Reaction
Cytochrome P450 MonooxygenasesCYP97A, CYP97CHeme (Iron)Ring-specific hydroxylation
Non-Heme Diiron HydroxylasesBCH, HYD, CrtZNon-Heme Diironβ-ring hydroxylation
Cytochrome P450 Monooxygenases (e.g., CYP97A, CYP97C)

The cytochrome P450 (CYP) superfamily includes enzymes that catalyze a wide array of monooxygenation reactions in plant metabolism. nih.govkaust.edu.sa Within the carotenoid biosynthesis pathway, the CYP97 family is particularly important for ring hydroxylation. nih.govnih.gove-algae.org

CYP97A : This enzyme is established as a β-ring hydroxylase. oup.comnih.gov Studies in Arabidopsis and other plants have shown that CYP97A3 has major activity towards the β-ring of α-carotene and minor activity on the β-rings of β-carotene. pnas.orgwww.gov.uk It is a key enzyme in the synthesis of lutein (B1675518), where it hydroxylates the β-ring of α-carotene to produce zeinoxanthin. oup.compnas.orgwww.gov.uk Given its specificity for the β-ring, CYP97A is a strong candidate for catalyzing the 3-hydroxylation of the β-ring in γ-carotene.

CYP97C : This enzyme functions primarily as an ε-ring hydroxylase. oup.comnih.gov In lutein synthesis, CYP97C1 hydroxylates the ε-ring of zeinoxanthin. pnas.orgwww.gov.uk While it shows very low activity towards β-rings, its synergistic interaction with CYP97A is essential for efficient lutein formation in plants. nih.govnih.govresearchgate.net Due to its ε-ring preference, its direct involvement in the 3-hydroxylation of the γ-carotene β-ring is less likely.

The function of CYP97 enzymes has been confirmed in various species, including rice, maize, and tomato.

Non-Heme Diiron Hydroxylases (e.g., BCH, HYD)

This class of enzymes, also known as β-carotene hydroxylases (BCH) or HYD, represents the other major group of carotenoid hydroxylases in plants. nih.govmdpi.comnih.gov They are primarily responsible for hydroxylating the β-rings of β-carotene to produce β-cryptoxanthin and subsequently zeaxanthin (B1683548). nih.govresearchgate.net

These enzymes have been characterized in multiple plants, including Arabidopsis, tomato, and citrus. oup.comnih.govnih.gov While they are highly active on the β-rings of β-carotene, they can also hydroxylate the β-ring of α-carotene, demonstrating some functional overlap with CYP97A. nih.govresearchgate.net Therefore, BCH/HYD enzymes are also candidates for the 3-hydroxylation of γ-carotene's β-ring. In citrus, for instance, both CsBCH1 and CsBCH2 were shown to catalyze β-carotene hydroxylation. nih.gov

Table 2: Comparison of Plant Carotene Hydroxylases
EnzymeClassPrimary Substrate RingPrimary ProductOrganism Example
CYP97ACytochrome P450β-ring (of α-carotene)ZeinoxanthinArabidopsis thaliana pnas.orgwww.gov.uk
CYP97CCytochrome P450ε-ringLuteinArabidopsis thaliana pnas.orgwww.gov.uk
BCH/HYDNon-Heme Diironβ-ring (of β-carotene)β-cryptoxanthin, ZeaxanthinArabidopsis, Citrus nih.govnih.gov
Carotenoid Beta-Ring Hydroxylase (CrtZ) Activity

CrtZ is the bacterial carotenoid β-ring 3(3')-hydroxylase, a non-heme di-iron enzyme functionally analogous to the plant BCH/HYD enzymes. nih.govnih.govmdpi.com It is a promiscuous enzyme found in many marine and soil bacteria that can hydroxylate the C-3 and C-3' positions of various carotenoid β-rings. nih.govmdpi.com CrtZ is well-known for its role in converting β-carotene into zeaxanthin and canthaxanthin (B1668269) into astaxanthin in engineered E. coli systems. nih.govmdpi.comuniprot.org Given its established function in hydroxylating β-rings at the C-3 position, CrtZ is a potential catalyst for the 3-hydroxylation of γ-carotene. uniprot.org Recent studies have also uncovered that CrtZ can exhibit promiscuous activity on epoxycarotenoids, leading to the formation of rare carotenoids. nih.gov

Carotenoid Beta-Ring 2(2′)-Hydroxylase (CrtG) Activity

The enzyme CrtG introduces hydroxyl groups at the C-2 and C-2' positions of the β-ring, a different position than the C-3 hydroxylation required for this compound. nih.govmdpi.comasm.org CrtG was first identified in the marine bacterium Brevundimonas sp. strain SD212. nih.govasm.org Functional analyses showed that CrtG requires a pre-existing oxygen function (like a 3-hydroxy or 4-keto group) on the β-ring to catalyze 2-hydroxylation. asm.org For example, it can convert zeaxanthin (3,3'-dihydroxy-β,β-carotene) to nostoxanthin (B1256873) (2,2',3,3'-tetrahydroxy-β,β-carotene). nih.gov While CrtG itself does not perform the 3-hydroxylation step, its existence highlights the diversity of hydroxylation mechanisms. The synthesis of related compounds like 3,1'-(HO)2-4-keto-gamma-carotene in Neurospora crassa demonstrates that complex hydroxylations, including at the 1'-position of a γ-carotene backbone, occur in nature, though the specific enzymes for all steps are not fully elucidated. nih.gov

Specific Hydroxylation Steps for this compound Formation

The biosynthesis of this compound, a dihydroxylated derivative of γ-carotene, is a multi-step process involving the sequential action of specific enzymes. The pathway begins with γ-carotene, a monocyclic carotenoid formed from the cyclization of the acyclic precursor lycopene by the enzyme lycopene cyclase. mdpi.comwikipedia.org The conversion of γ-carotene to its dihydroxylated form requires two distinct hydroxylation events at the C-3 position of the β-ring and the C-1' position of the acyclic ψ-end.

The hydroxylation of the β-ring at the C-3 position is typically catalyzed by a class of enzymes known as β-carotene hydroxylases (BCH). bioone.org These enzymes, often encoded by the crtZ gene in bacteria, are responsible for introducing hydroxyl groups onto the β-ionone rings of various carotenoids. mdpi.commdpi.com In plants, two types of carotenoid hydroxylases exist: the non-heme di-iron (BCH) type and the heme-containing cytochrome P450 (CYP97) type, which hydroxylate the β-rings of carotenes to produce xanthophylls. bioone.orgnih.govnih.gov

The second hydroxylation occurs at the C-1' position of the acyclic end of the γ-carotene molecule. This specific modification is carried out by a carotenoid 1',2'-hydroxylase. ebi.ac.uk An example of such an enzyme is CruF, identified in the cyanobacterium Synechococcus sp. strain PCC 7002. ebi.ac.uk The synthesis of this compound, also referred to as (3R)-1',2'-Dihydro-b,y-carotene-3,1'-diol, has been successfully demonstrated in metabolically engineered Escherichia coli. lipidbank.jp This was achieved by co-expressing a combination of carotenogenic genes from different bacterial sources, highlighting the modular nature of these biosynthetic pathways. lipidbank.jpnih.gov

The formation of the final compound, therefore, hinges on the presence and activity of at least two different types of hydroxylase enzymes, each specific to one end of the asymmetric γ-carotene precursor molecule.

Table 1: Key Enzymes in this compound Formation

Step Precursor Enzyme Class Gene (Example) Product
Cyclization Lycopene Lycopene Cyclase crtY / LCY γ-Carotene
Hydroxylation 1 γ-Carotene β-Carotene 3-Hydroxylase crtZ / BCH 3-Hydroxy-γ-carotene
Hydroxylation 2 3-Hydroxy-γ-carotene Carotenoid 1',2'-Hydroxylase cruF 3,1'-(OH)2-γ-Carotene
Alternative Step 2 γ-Carotene Carotenoid 1',2'-Hydroxylase cruF 1'-Hydroxy-γ-carotene
Alternative Step 3 1'-Hydroxy-γ-carotene β-Carotene 3-Hydroxylase crtZ / BCH 3,1'-(OH)2-γ-Carotene

Enzymatic Promiscuity and Substrate Specificity in Carotenoid Hydroxylases

The biosynthesis of a diverse array of xanthophylls, including this compound, is heavily reliant on the catalytic behavior of carotenoid hydroxylases. A key characteristic of many of these enzymes is their promiscuity, or their ability to act on a range of different substrates. mdpi.comnih.gov This relaxed substrate specificity allows a single enzyme to participate in multiple biosynthetic pathways, contributing to the vast structural diversity of natural carotenoids.

Carotenoid hydroxylases and ketolases isolated from marine bacteria are particularly noted for their promiscuous nature. nih.govnih.gov The β-carotene hydroxylase CrtZ, a diiron-containing membrane protein, can hydroxylate not only the β-rings of its primary substrate, β-carotene, but also the β-rings of ketocarotenoids like canthaxanthin. mdpi.comresearchgate.net This allows for the synthesis of various intermediates, such as adonixanthin, on the pathway to astaxanthin. mdpi.com Furthermore, research has serendipitously discovered that CrtZ can exhibit promiscuous activity on epoxycarotenoids like antheraxanthin (B39726) or violaxanthin (B192666), leading to the formation of rare carotenoids with 6-hydroxy-3-keto-ε-end groups. nih.govresearchgate.net This broad activity is a valuable tool in metabolic engineering for the production of commercially important and rare xanthophylls in hosts like E. coli. mdpi.comresearchgate.net

In plants, carotenoid hydroxylation is carried out by two distinct enzyme families, the non-heme di-iron BCH enzymes and the cytochrome P450-type CYP97 enzymes. nih.gov While these families have primary roles in hydroxylating β- and ε-rings, respectively, they exhibit some overlapping activities. nih.govnih.gov For instance, CYP97A3 has major activity on the β-ring of α-carotene but also minor activity on the β-rings of β-carotene. nih.gov Conversely, CYP97C1, which primarily hydroxylates the ε-ring, can also act on the β-ring of α-carotene. nih.govuniprot.org This enzymatic flexibility ensures the robust production of essential xanthophylls like lutein even if one enzyme's function is compromised. nih.govnih.gov

The substrate specificity of these enzymes is not absolute, allowing them to accept various cyclic and even acyclic carotenoids, which is fundamental to the synthesis of asymmetric compounds like this compound from its precursor.

Table 2: Substrate Versatility of Bacterial β-Carotene Hydroxylase (CrtZ)

Enzyme Primary Substrate Other Known Substrates Product Example(s)
CrtZ β-Carotene Canthaxanthin, Echinenone, β-Cryptoxanthin, Antheraxanthin Zeaxanthin, Astaxanthin, 6-hydroxy-3-keto-ε-end carotenoids

Post-Hydroxylation Modifications and Downstream Pathways (Excluding Apocarotenoid Human Metabolism)

Once formed, this compound and other hydroxylated γ-carotene derivatives can serve as substrates for further enzymatic modifications, leading to a wider array of carotenoid structures. These downstream pathways, excluding the cleavage into apocarotenoids in humans, involve reactions such as desaturation, ketolation, and glycosylation.

In some bacteria, hydroxylated γ-carotene intermediates can be acted upon by other modifying enzymes. For example, in the deinoxanthin (B1255772) biosynthetic pathway in Deinococcus radiodurans, mutation of the γ-carotene ketolase (CrtO) leads to the accumulation of hydroxylated γ-carotene derivatives. oup.com The wild-type pathway involves the subsequent action of desaturases and hydroxylases, indicating that a hydroxylated γ-carotene backbone can undergo further transformations. oup.com For instance, 1'-hydroxy-γ-carotene can be desaturated by a C-3',4' desaturase to form 1'-hydroxy-3',4'-didehydro-γ-carotene. oup.com

In cyanobacteria, a common post-hydroxylation modification is glycosylation. The hydroxyl group at the 1' or 2' position of the acyclic end can be linked to a sugar moiety, typically by a carotenoid glycosyltransferase. ebi.ac.uk For example, in the synthesis of myxoxanthophyll in Synechococcus sp. strain PCC 7002, the hydroxylated precursor myxol (B1255019) is glycosylated at the 2'-OH position. ebi.ac.uk This suggests a potential pathway where this compound could be similarly modified.

In certain yeasts like those of the Rhodotorula genus, γ-carotene is a key branch point leading to the synthesis of torulene (B1238558). researchgate.net Torulene itself can then undergo hydroxylation and oxidation to form torularhodin, a C40-carotenoic acid. researchgate.net While this pathway branches from γ-carotene before di-hydroxylation, it demonstrates that monocyclic carotenoids are precursors to a distinct class of acidic carotenoids in fungi. The generation of various 3-hydroxy-4-keto-γ-carotene and 2-hydroxy-4-keto-γ-carotene derivatives in engineered E. coli further confirms that the hydroxylated γ-carotene scaffold can be modified by ketolases to produce novel keto-hydroxy carotenoids. nih.gov

Occurrence and Natural Distribution of 3,1 Oh 2 Gamma Carotene

Identification in Fungal Systems (e.g., Rhizoctonia solani)

The most definitive identification of 3,1'-(OH)2-gamma-carotene has been within the fungal kingdom, particularly in the phytopathogenic basidiomycete Rhizoctonia solani. A detailed metabolomics study utilizing UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) revealed the presence of this compound in Rhizoctonia solani AG-1-IA. encyclopedia.pubmdpi.com

The research highlighted that the concentration of this compound changes significantly during the lifecycle of the fungus. Its metabolic levels were found to be suppressed during the maturation of both differentiated (sclerotia-forming) and undifferentiated mycelia when compared to the vegetative growth stage. mdpi.com Specifically, the concentration was significantly reduced in both mature mycelia groups, but there was no significant difference in its concentration between the differentiated and undifferentiated phenotypes. mdpi.com This suggests that the metabolism of this compound is linked to the maturation of mycelia rather than the process of sclerotia formation itself. mdpi.com

While not a direct identification in its natural state, the potential for the biosynthesis of a closely related compound has been demonstrated. The gene al-2 from the ascomycete fungus Neurospora crassa, which encodes a phytoene (B131915) synthase and a monocyclic lycopene (B16060) cyclase, was used in a heterologous Escherichia coli system to produce various monocyclic carotenoids. Among these was 3,1'-(OH)2-4-keto-gamma-carotene, indicating that fungal enzymes possess the capability to hydroxylate the gamma-carotene (B162403) backbone at the 1' and 3 positions.

Fungi, in general, are known producers of a diverse array of carotenoids. d-nb.info Species within the phyla Ascomycota and Basidiomycota, where Rhizoctonia and Neurospora belong, are known to synthesize oxygenated derivatives of carotenes (xanthophylls). encyclopedia.pubmdpi.com The primary carotenoids in many yeast species, which are part of the fungal kingdom, include torulene (B1238558), torularhodin, γ-carotene, and β-carotene. jmb.or.kr

Presence in Photosynthetic Bacteria and Algae

Despite extensive research into the carotenoid composition of photosynthetic bacteria and algae, there is currently no direct evidence in the reviewed scientific literature for the natural occurrence of this compound in these organisms. Photosynthetic organisms are major producers of carotenoids, where these pigments play crucial roles in photosynthesis and photoprotection. d-nb.info

Cyanobacteria, a phylum of photosynthetic bacteria, synthesize a variety of carotenoids, including dicyclic compounds like β-carotene and zeaxanthin (B1683548), and monocyclic ones such as myxol (B1255019) glycoside. oup.com While the precursor γ-carotene is an intermediate in the biosynthesis of β-carotene in these organisms, and various hydroxylated carotenoids are known, the specific combination of hydroxyl groups at the 3 and 1' positions of γ-carotene has not been reported. mdpi.comnih.gov The biosynthesis of myxoxanthophyll in some cyanobacteria involves the hydroxylation of the ψ-end of γ-carotene at the 1'-position to form 1'-hydroxy-γ-carotene, a direct precursor to this compound if a subsequent C-3 hydroxylation were to occur. ebi.ac.ukencyclopedia.pub However, this subsequent step leading to the dihydroxylated compound has not been observed.

Similarly, algae produce a vast array of carotenoids, with compositions that are often specific to different divisions and classes. mdpi.comnih.gov Common algal carotenoids include β-carotene, lutein (B1675518), violaxanthin (B192666), fucoxanthin (B1674175), and peridinin. oup.com While the enzymatic machinery for hydroxylating carotenoids, such as β-carotene hydroxylases (CHY), is well-documented in algae, its specific action to produce this compound has not been identified. nih.gov

Detection in Other Biological Organisms (Non-Human)

Beyond the fungal kingdom, there is no scientific literature to support the detection of this compound in other non-human biological organisms. While some animals can modify dietary carotenoids, they cannot synthesize them de novo. d-nb.info Their carotenoid profiles are therefore dependent on their food sources, which are primarily plants, algae, and fungi.

Comparative Analysis of Carotenoid Profiles in Specific Niches

The carotenoid profile of an organism is a reflection of its genetic makeup and metabolic capabilities. Comparing the carotenoid profile of Rhizoctonia solani with other fungi and organisms highlights the unique niche occupied by this compound.

Interactive Table 1: Carotenoid Profile of Rhizoctonia solani AG-1-IA during different developmental stages

CarotenoidVegetative MyceliaDifferentiated Mycelia (Mature)Undifferentiated Mycelia (Mature)
This compound PresentSignificantly ReducedSignificantly Reduced
5,6-dihydro-5,6-dihydroxy-y,y-carotene PresentSignificantly DecreasedNo Significant Change
Source: encyclopedia.pubmdpi.com

In a broader fungal context, many species in the Ascomycota and Basidiomycota phyla produce oxygenated carotenoids. encyclopedia.pubmdpi.com However, the specific types and quantities can vary significantly. For instance, many red yeasts in the Basidiomycota are known for producing torulene and torularhodin, which are not reported in the studied Rhizoctonia solani strain. jmb.or.kr This indicates distinct evolutionary paths for carotenoid biosynthesis even within the same phylum.

Interactive Table 2: Predominant Carotenoids in Selected Fungal Phyla/Genera

Phylum/GenusPredominant CarotenoidsReference
Rhizoctonia (Basidiomycota) This compound, 5,6-dihydro-5,6-dihydroxy-y,y-carotene encyclopedia.pubmdpi.com
Rhodotorula (Basidiomycota) Torulene, Torularhodin, γ-Carotene, β-Carotene jmb.or.kr
Neurospora (Ascomycota) Neurosporaxanthin, γ-Carotene, 3,4-Didehydrolycopene mdpi.com
Mucorales (Mucoromycota) β-Carotene, γ-Carotene nih.gov

In contrast, the carotenoid profiles of photosynthetic organisms like cyanobacteria and algae are dominated by compounds directly involved in photosynthesis, such as β-carotene and its derivatives like zeaxanthin and violaxanthin, or specialized light-harvesting pigments like fucoxanthin in brown algae. oup.com The presence of the seemingly rare this compound in R. solani suggests a specialized function, possibly related to mycelial maturation, that is distinct from the primary photosynthetic roles seen in bacteria and algae. mdpi.com

Genetic and Molecular Regulation of 3,1 Oh 2 Gamma Carotene Biosynthesis

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The synthesis of 3,1'-(OH)2-gamma-carotene is built upon the foundational carotenoid pathway, starting from the precursor geranylgeranyl pyrophosphate (GGPP). The key enzymes are encoded by genes that have been identified and characterized in both bacterial and eukaryotic systems.

In many carotenoid-producing bacteria, the genes encoding the biosynthetic enzymes are organized into functional clusters, commonly designated as crt genes. wikipedia.orgoup.com This clustering facilitates the coordinated regulation and expression of the pathway. The biosynthesis of this compound relies on the initial formation of γ-carotene, which is then hydroxylated.

The foundational steps are catalyzed by enzymes encoded by the following key crt genes:

crtE : Encodes geranylgeranyl pyrophosphate synthase, which forms GGPP from smaller isoprenoid units. wikipedia.org

crtB : Encodes phytoene (B131915) synthase, which catalyzes the first committed step in carotenogenesis: the condensation of two GGPP molecules to form the colorless phytoene. wikipedia.orgresearchgate.net

crtI : Encodes phytoene desaturase, which introduces a series of double bonds into phytoene to produce lycopene (B16060). wikipedia.orgresearchgate.net

crtY : Encodes lycopene cyclase, which catalyzes the cyclization of one end of the lycopene molecule to form the monocyclic γ-carotene. researchgate.netlipidbank.jp

Once γ-carotene is formed, subsequent hydroxylation steps are required to produce this compound. This involves carotenoid hydroxylases. For instance, the synthesis of novel carotenoids, including this compound, was achieved in Escherichia coli through the combinatorial expression of various bacterial crt genes, including those for a cyclase, a hydratase, and a hydroxylase. nih.gov This demonstrates that specific combinations of bacterial enzymes can be utilized to produce this compound. A separate study also produced a related compound, 3,1'-(OH)2-4-keto-gamma-carotene, by combining different carotenogenic genes in E. coli. nih.gov

GeneEnzyme FunctionRole in PathwayReference
crtEGeranylgeranyl diphosphate (B83284) synthaseSynthesizes the precursor GGPP. wikipedia.org
crtBPhytoene synthaseCatalyzes the first committed step to form phytoene. wikipedia.orgresearchgate.net
crtIPhytoene desaturaseConverts phytoene to lycopene. wikipedia.orgresearchgate.net
crtYLycopene cyclaseCyclizes lycopene to γ-carotene. researchgate.netlipidbank.jp
crtZCarotenoid hydroxylaseAdds hydroxyl groups to the carotene backbone. nih.gov

In eukaryotic organisms such as plants, algae, and fungi, the enzymes for carotenoid biosynthesis are encoded by genes located in the nucleus. nih.gov The resulting proteins are then targeted to plastids, where carotenoid synthesis occurs. nih.gov While the core pathway is conserved, the nomenclature and specific characteristics of the enzymes can differ from their bacterial counterparts.

Key nuclear-encoded enzymes include:

Phytoene Synthase (PSY) : The eukaryotic equivalent of CrtB, PSY is a critical rate-limiting enzyme in the pathway. nih.govwiley.com Its expression is highly regulated.

Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS) : These two enzymes carry out the desaturation steps that are performed by CrtI in bacteria. wiley.com

Lycopene Cyclases (LCY-B, LCY-E) : These enzymes catalyze the cyclization of lycopene. Lycopene beta-cyclase (LCY-B) is responsible for forming the β-ring found in γ-carotene.

Carotenoid Hydroxylases (CHY, HYD) : These enzymes, often belonging to the cytochrome P450 family, introduce hydroxyl groups to create various xanthophylls.

The functional characterization of eukaryotic genes has often been performed through expression in model systems. For example, the al-2 gene from the fungus Neurospora crassa was identified as encoding a bifunctional enzyme with both phytoene synthase and lycopene cyclase activities, preferentially catalyzing a single cyclization to form monocyclic carotenoids. nih.gov This gene was used in combination with other enzymes to produce derivatives like 3,1'-(OH)2-4-keto-gamma-carotene, highlighting the potential of eukaryotic genes in synthesizing complex xanthophylls. nih.gov

EnzymeAbbreviationFunctionReference
Phytoene SynthasePSYCatalyzes the formation of phytoene from GGPP. wiley.com
Phytoene DesaturasePDSFirst desaturation steps of phytoene. wiley.com
ζ-Carotene DesaturaseZDSSecond desaturation steps leading to lycopene. wiley.com
Lycopene β-CyclaseLCY-BForms the β-ring in carotenoids like γ-carotene. asm.org
Carotene HydroxylaseCHY / HYDAdds hydroxyl groups to carotene rings. wiley.com

crt Gene Clusters in Bacteria

Transcriptional Regulation of Carotenoid Gene Expression

The accumulation of carotenoids is primarily controlled at the level of gene transcription. nih.gov The expression of biosynthetic genes, particularly the rate-limiting PSY gene, is modulated by a complex network of transcription factors that respond to both internal developmental cues and external environmental signals.

In plants, a well-characterized regulatory module involves the antagonistic action of Phytochrome Interacting Factor 1 (PIF1) and Long Hypocotyl 5 (HY5). frontiersin.orgnih.govoup.comeuropa.eu

PIF1 : This transcription factor acts as a repressor of carotenoid biosynthesis. nih.govfrontiersin.org In the dark, PIF1 binds directly to a specific G-box element in the promoter of the PSY gene, suppressing its expression. frontiersin.orgmdpi.com This prevents the accumulation of photoprotective carotenoids when they are not needed.

HY5 : This transcription factor acts as a potent activator. frontiersin.orgeuropa.eu Upon exposure to light, PIF1 is degraded, and HY5 levels are stabilized. frontiersin.org HY5 then binds to the same G-box motif in the PSY promoter that PIF1 occupies, activating transcription and promoting the synthesis of carotenoids and chlorophyll (B73375). frontiersin.orgeuropa.eu

This PIF1/HY5 switch provides a robust mechanism to control the expression of PSY, the gateway enzyme for all carotenoids, thereby regulating the flow of precursors into the pathway that ultimately leads to compounds like this compound. frontiersin.orgnih.gov

Transcription FactorFunctionMechanism of ActionReference
PIF1 (Phytochrome Interacting Factor 1)RepressorBinds to the PSY promoter in the dark to suppress gene expression. nih.govfrontiersin.org
HY5 (Long Hypocotyl 5)ActivatorBinds to the PSY promoter in the light to induce gene expression. frontiersin.orgeuropa.eu

Light is a primary environmental signal that regulates carotenoid biosynthesis. bohrium.com This regulation is mediated by photoreceptors, such as phytochromes and cryptochromes, which perceive different wavelengths of light. nih.govresearchgate.net Upon light activation, these photoreceptors trigger a signaling cascade that leads to the modulation of transcription factors like PIF1 and HY5. frontiersin.orgmdpi.com

The expression of PSY, the key gene for the pathway, is strongly upregulated by light. nih.gov Phytochromes, activated by red and far-red light, move into the nucleus where they promote the degradation of PIF1 and the stabilization of HY5. frontiersin.orgmdpi.com This relieves the repression and activates the transcription of PSY and other genes required for photosynthesis and photoprotection. nih.govfrontiersin.org This light-dependent mechanism ensures that carotenoids, which are essential components of the photosynthetic apparatus, are synthesized in coordination with chlorophyll and the development of chloroplasts. nih.govmdpi.com

In non-photosynthetic tissues such as ripening fruits, flowers, and storage roots, carotenoids accumulate as secondary metabolites, often serving as pigments to attract pollinators and seed dispersers. frontiersin.orgnih.gov The regulation of carotenoid biosynthesis in these tissues differs from that in green leaves and is often uncoupled from photosynthetic processes. wiley.com

While the same biosynthetic genes are utilized, their expression is controlled by developmental programs and tissue-specific transcription factors. wiley.comfrontiersin.org In many cases, the massive accumulation of carotenoids in these tissues is linked to a dramatic upregulation of the PSY gene. frontiersin.org For example, in tomato fruit, a model for ripening, a suite of MADS-box transcription factors, rather than the PIF1/HY5 module, are the primary regulators of PSY1 expression and lycopene accumulation. nih.govfrontiersin.org The regulation in these tissues is also influenced by the development of specialized plastids called chromoplasts, which act as a metabolic sink to store large quantities of carotenoids. wiley.comaocs.org Understanding this tissue-specific regulation is key to efforts aimed at enhancing the carotenoid content in food crops. nih.govfrontiersin.org

Light-Dependent Gene Regulation

Post-Translational Modification and Enzyme Complex Formation

The regulation of carotenoid biosynthesis, including the pathway leading to this compound, extends beyond mere gene transcription. Post-translational modifications (PTMs) of biosynthetic enzymes and their assembly into multi-enzyme complexes are crucial for modulating metabolic flux and ensuring pathway efficiency. nih.gov

PTMs provide a rapid mechanism for adjusting protein function in response to environmental or developmental signals. nih.gov While specific modifications on the hydroxylases that produce this compound are not fully detailed, the broader carotenoid pathway is known to be regulated by such processes. For instance, phosphorylation is a well-documented PTM for many proteins within the chloroplast, including some involved in isoprenoid precursor biosynthesis. nih.gov Another significant post-translational control mechanism is the regulation of enzyme stability. The Phytoene Synthase (PSY) enzyme, which catalyzes the first committed step in carotenoid synthesis, is stabilized by the Orange (OR) protein. frontiersin.orgoup.com The OR protein acts as a holdase chaperone, preventing PSY from aggregating and being degraded, thereby increasing the metabolic flux into the pathway. frontiersin.org

There is substantial evidence that carotenogenic enzymes organize into large, membrane-associated complexes. nih.govbioone.org This physical association facilitates substrate channeling, where the product of one enzyme is directly passed to the next active site. nih.gov This minimizes the diffusion of potentially reactive intermediates and prevents their loss to competing metabolic pathways. Studies have identified complexes containing enzymes for the initial steps of the pathway, such as Geranylgeranyl Diphosphate Synthase (GGDS) and PSY. bioone.org It is hypothesized that the entire pathway, from phytoene to the final xanthophylls, operates within such metabolons. oup.com The hydroxylases responsible for converting γ-carotene to this compound would be integrated into these complexes, ensuring efficient conversion once the γ-carotene substrate is formed.

Enzyme/ProteinFunction in Carotenoid BiosynthesisRegulatory Role
Phytoene Synthase (PSY) Catalyzes the first committed step: the conversion of two GGPP molecules into phytoene. bioone.orgfrontiersin.orgConsidered a major rate-limiting enzyme; its activity and stability are key control points. frontiersin.org
Orange (OR) Protein Post-transcriptionally regulates PSY by enhancing its stability and activity; promotes chromoplast biogenesis. frontiersin.orgfrontiersin.orgActs as a chaperone to prevent PSY degradation and increases the sink capacity for carotenoid storage. frontiersin.org
Carotenoid Hydroxylases (BCH, CYP97) Catalyze the addition of hydroxyl groups to carotene rings to form xanthophylls. nih.govnih.govTheir expression and substrate specificity determine the type and amount of xanthophylls produced.

Evolutionary Conservation and Divergence of Carotenoid Hydroxylase Genes

The formation of this compound is dependent on the action of carotenoid hydroxylases. These enzymes belong to two distinct gene families that have undergone a complex evolutionary history of conservation and divergence: the non-heme di-iron (NHFe) or β-carotene hydroxylase (BCH) family, and the heme-containing cytochrome P450 (CYP97) family. nih.govnih.gov

In higher plants like Arabidopsis thaliana, these two families are responsible for the full complement of carotenoid hydroxylation. nih.govoup.com The BCH and CYP97 gene pairs are primarily responsible for hydroxylating β-carotenes and α-carotenes, respectively, though some functional overlap exists. nih.gov The hydroxylation of γ-carotene to produce this compound would require hydroxylation of its single β-ring and its uncyclized end. The β-ring hydroxylation is a standard reaction catalyzed by both BCH and CYP97A enzymes. oup.com

Phylogenetic analyses show that the CYP97 genes represent an ancient duplication event, while the BCH gene pair in Arabidopsis resulted from a more recent duplication. oup.com The CYP97 family is further divided, with CYP97A and CYP97C enzymes showing distinct but complementary roles in lutein (B1675518) synthesis through the hydroxylation of the β- and ε-rings of α-carotene. oup.comnih.gov The BCH enzymes (BCH1 and BCH2) primarily catalyze the two hydroxylation steps that convert β-carotene into zeaxanthin (B1683548). researchgate.net

The evolutionary divergence of these gene families reflects adaptation to specific functional roles. For example, while both CYP97A and BCH enzymes can hydroxylate β-rings, they are not entirely interchangeable, suggesting unique structural or regulatory properties. oup.com The conservation of both enzyme classes throughout the evolution of higher plants indicates their essential, non-redundant roles in producing the specific suite of xanthophylls required for photosynthesis and photoprotection. oup.com In some species, specific BCH genes have evolved to be more responsive to stress conditions, such as the DSM2 gene in rice, which is strongly induced by drought to increase the production of xanthophylls and abscisic acid. oup.com The ability to produce less common carotenoids like this compound may arise from the inherent substrate flexibility of these conserved, yet divergent, hydroxylase enzymes.

Gene FamilyPrimary Substrate(s)Evolutionary Trait
BCH (β-carotene hydroxylase) β-carotene, β-ring of α-carotene. nih.govresearchgate.netResult of more recent gene duplications in some species; members show expression divergence in different tissues. oup.com
CYP97A (P450 Hydroxylase) β-ring of α-carotene. nih.govresearchgate.netPart of an ancient gene family; often co-expressed with CYP97C but acts on different substrates. oup.com
CYP97C (P450 Hydroxylase) ε-ring of α-carotene. oup.comnih.govFunctionally diverged to specialize in ε-ring hydroxylation, crucial for lutein synthesis. oup.com

Regulation of Carotenoid Accumulation and Sequestration in Chromoplasts and Plastids

The final concentration of any carotenoid, including this compound, is determined not only by its rate of synthesis but also by the cell's capacity to safely store it. aocs.orgjst.go.jp Carotenoids are synthesized and stored within plastids, organelles that can differentiate into various forms, such as chloroplasts in leaves and chromoplasts in fruits and flowers. nih.gov

Chromoplasts are specialized plastids that are highly adapted for accumulating and sequestering large quantities of carotenoids. frontiersin.org During the ripening of many fruits, chloroplasts transition into chromoplasts, a process involving the breakdown of chlorophyll and the thylakoid membrane system and a massive upregulation of carotenoid biosynthetic genes. frontiersin.orgfrontiersin.org This developmental switch creates a powerful metabolic sink that drives carotenoid production. researchgate.net

Within the chromoplast, hydrophobic carotenoids are sequestered into specialized lipoprotein structures to prevent them from damaging membranes and to ensure their stability. These storage structures can take several forms, including:

Plastoglobuli: Lipoprotein particles within the plastid stroma that store lipids and carotenoids. nih.govoup.com

Fibrils: In some species like pepper, xanthophylls are esterified with fatty acids and stored in fibrillar structures. oup.com Esterification increases the hydrophobicity of the xanthophylls, facilitating more efficient packing and storage. jst.go.jp

Crystals: In fruits like tomato, lycopene accumulates in pure crystalline form within the chromoplast. frontiersin.org

Advanced Analytical Methodologies for 3,1 Oh 2 Gamma Carotene Research

Chromatographic Separations for Isomer Analysis and Purity Assessment

Chromatographic techniques are fundamental in isolating 3,1'-(OH)2-gamma-carotene from complex biological matrices and for differentiating its various isomeric forms.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for carotenoid analysis. For compounds like this compound, specialized columns are often required to achieve optimal separation. C30 columns, in particular, are highly effective for separating carotenoid isomers due to their ability to resolve structurally similar molecules, including geometric (cis/trans) isomers. hawachhplccolumn.comresearchgate.netresearchgate.nethplc.eu The long alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is critical for distinguishing between the subtle structural differences of carotenoid isomers. hawachhplccolumn.com

The use of a C30 column can provide excellent resolution for both polar and non-polar carotenoids. hawachhplccolumn.com In the analysis of complex mixtures, such as those extracted from natural sources, C30 columns can effectively separate various carotenoids, allowing for the isolation and subsequent identification of this compound. hawachhplccolumn.comresearchgate.netresearchgate.nethplc.eu The selection of the mobile phase, often a gradient of solvents like methanol, methyl-tert-butyl ether (MTBE), and water, is optimized to achieve the best possible separation of the target compound from other pigments and lipids. researchgate.netmdpi.com

A study on the fungus Rhizoctonia solani utilized UPLC-QTOF-MS to analyze its metabolites, including this compound. plos.org While the specific column was not detailed as C30, the principle of using advanced liquid chromatography to separate metabolites for mass spectrometry analysis is highlighted. plos.org

Table 1: HPLC Parameters for Carotenoid Analysis

ParameterDescriptionCommonly Used for CarotenoidsReference
Stationary PhaseThe solid support within the column that interacts with the analytes.C30, C18 hawachhplccolumn.comresearchgate.netmdpi.com
Mobile PhaseThe solvent that carries the analytes through the column.Methanol, MTBE, Acetonitrile, Water researchgate.netmdpi.com
DetectionThe method used to visualize the separated analytes.Diode Array Detector (DAD), Mass Spectrometry (MS) researchgate.netnih.govresearchgate.net

The presence of stereocenters in this compound means that it can exist as different stereoisomers. Chiral phase chromatography is the definitive method for separating these enantiomers and diastereomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. researchgate.netlibretexts.orgbgb-analytik.com

There are two main approaches for chiral separation: direct and indirect. libretexts.org The direct method involves the use of a chiral column, where the stationary phase itself is chiral. libretexts.orgbgb-analytik.com The indirect method involves derivatizing the analyte with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. libretexts.org For carotenoids, direct methods using polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are common. researchgate.netbgb-analytik.com These columns can effectively resolve the configurational isomers of various carotenoids. researchgate.net

High-Performance Liquid Chromatography (HPLC) with Specialized Columns (e.g., C30)

Spectroscopic Approaches for Structural Elucidation and Quantitative Analysis (Beyond Basic Identification)

Once this compound is isolated, spectroscopic methods are employed to confirm its structure and quantify its presence.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including complex carotenoids. yale.eduweebly.com

1D NMR: One-dimensional NMR, specifically ¹H NMR and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. yale.eduweebly.com For this compound, ¹H NMR would reveal the signals of the olefinic protons in the polyene chain and the protons on the hydroxylated ring systems. ¹³C NMR provides information on all the carbon atoms present. lipidbank.jp

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for piecing together the molecular structure. yale.eduweebly.comyoutube.comharvard.eduscience.gov

COSY establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. yale.eduscience.gov

HSQC correlates directly bonded proton and carbon atoms. youtube.comscience.gov

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different parts of the molecule. youtube.comscience.gov

LC-NMR: The coupling of HPLC with NMR (LC-NMR) is a powerful technique that allows for the separation of components in a mixture followed by their immediate NMR analysis. nih.govmdpi.com This is particularly useful for analyzing complex extracts containing multiple carotenoids, as it can provide structural information on individual compounds without the need for complete isolation. nih.govmdpi.com

Table 2: Key NMR Data for Carotenoid Structural Analysis

NMR TechniqueInformation ProvidedApplication to this compoundReference
¹H NMRChemical shift and coupling of protons.Identifies olefinic and ring protons. yale.edu
¹³C NMRChemical shift of carbon atoms.Identifies all carbon atoms in the structure. lipidbank.jp
COSYH-H correlations.Connects adjacent protons in the polyene chain and rings. yale.eduscience.gov
HSQC/HMQCDirect C-H correlations.Assigns protons to their directly attached carbons. youtube.comscience.gov
HMBCLong-range C-H correlations.Connects different structural fragments. youtube.comscience.gov

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.govresearchgate.netlcms.czjst.go.jp

Molecular Weight Confirmation: Techniques like Field Desorption (FD-MS) and soft ionization methods in LC-MS, such as Electrospray Ionization (ESI-MS) and Atmospheric Pressure Chemical Ionization (APCI-MS), are used to determine the molecular weight of the parent compound. nih.govlipidbank.jpjst.go.jp

Fragment Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to generate a series of product ions. nih.govnih.gov The fragmentation pattern provides valuable structural information. For carotenoids, characteristic fragmentations include the loss of water from hydroxyl groups and the cleavage of the polyene chain, which can help to locate the positions of functional groups. nih.govnih.govresearchgate.net

Hyphenated Techniques (LC-MS): The combination of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the analysis of complex mixtures. nih.govresearchgate.netlcms.cz It allows for the separation of different carotenoids in a sample, followed by their individual mass analysis. mdpi.complos.orgnih.govresearchgate.net This is particularly useful for identifying and quantifying this compound in biological extracts. plos.org

Other Ionization Techniques: Electron Ionization (EI-MS) and Chemical Ionization (CI-MS) can also be used, although they are often "harder" ionization techniques that can lead to more extensive fragmentation. lipidbank.jp

Table 3: Mass Spectrometry Data for this compound

Ionization TechniqueInformation ProvidedObserved for this compoundReference
FD-MSMolecular Ion (M⁺)m/z 570 lipidbank.jp
ESI-MS / APCI-MS[M+H]⁺, [M+Na]⁺, M⁺Provides molecular weight and adduct information. nih.govjst.go.jp
MS/MSFragment IonsLoss of water, toluene, and xylene are common for carotenoids. nih.govnih.gov

Resonance Raman (RR) spectroscopy is a highly sensitive technique for studying the vibrational modes of the conjugated polyene chain in carotenoids. spectroscopyonline.comnih.govmdpi.com By using an excitation wavelength that falls within the electronic absorption band of the carotenoid, the Raman signals of the polyene chain are selectively enhanced. spectroscopyonline.comacs.orgresearchgate.net

The main RR bands for carotenoids are typically observed around 1500-1570 cm⁻¹ (C=C stretching, ν₁), 1130-1172 cm⁻¹ (C-C stretching, ν₂), and 1005-1020 cm⁻¹ (in-plane rocking of methyl groups). nih.govmdpi.com The exact positions of these bands are sensitive to the length of the conjugated system and the conformation of the polyene chain. mdpi.comacs.org This makes RR spectroscopy a valuable tool for probing the structure and environment of this compound, particularly its polyene backbone. spectroscopyonline.comnih.gov

Circular Dichroism (CD) for Chiroptical Properties (Stereochemistry)

Circular Dichroism (CD) spectroscopy is a critical tool for determining the stereochemistry of chiral molecules like this compound. bibliotekanauki.pl This technique measures the differential absorption of left and right circularly polarized light by a chiral sample. acs.org The resulting CD spectrum provides information about the three-dimensional arrangement of atoms, particularly at chiral centers.

The process involves purifying the compound and measuring its CD spectrum, which is then compared to spectra of known standards or analyzed based on established empirical rules that correlate spectral patterns with specific stereochemical features.

Table 1: Chiroptical and Spectroscopic Data for this compound and Related Compounds

PropertyDataReference
Compound Name 3,1'-Dihydroxy-γ-Carotene ((3R)-1',2'-Dihydro-β,ψ-carotene-3,1'-diol) lipidbank.jp
Molecular Formula C40H58O2 lipidbank.jp
Molecular Weight 570.887 lipidbank.jp
CD Analysis CD spectrum has been measured. lipidbank.jp
FD-MS (m/z) 570 lipidbank.jp
λmax (nm) in Methanol 282, 349, (437), 459, 486 lipidbank.jp

Isotopic Labeling and Tracing Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic journey of atoms through a biosynthetic pathway, providing definitive evidence for precursor-product relationships and reaction sequences. researchgate.net In the context of this compound, tracing studies using stable isotopes like ¹³C or radioactive isotopes like ¹⁴C are essential for elucidating its formation pathway.

The biosynthesis of all carotenoids begins with the universal C5 isoprene (B109036) precursors, isopentenyl diphosphate (B83284) (IDP) and dimethylallyl diphosphate (DMADP). rsc.org These are synthesized via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway. imrpress.com By feeding an organism a labeled substrate, such as ¹³C-glucose or ¹³C-acetate, researchers can track the incorporation of the label into downstream products. rsc.orgnih.gov

The established pathway to γ-carotene proceeds through the head-to-head condensation of two C20 geranylgeranyl diphosphate (GGDP) molecules to form the first C40 carotenoid, phytoene (B131915). wikipedia.org A series of desaturation steps converts phytoene to lycopene (B16060). wikipedia.org Lycopene then undergoes a crucial cyclization at one end, catalyzed by a lycopene cyclase, to form the ψ-end group and produce γ-carotene. wikipedia.org The final steps to produce this compound involve hydroxylations at the C-3 position of the β-ring and the C-1' position of the acyclic end. Isotope tracing would confirm this sequence by showing the label appearing sequentially in phytoene, lycopene, γ-carotene, and finally the dihydroxylated product. Analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy reveals the position and extent of isotope incorporation, confirming the enzymatic steps involved. researchgate.net

Table 2: Key Enzymatic Steps in the Biosynthesis of this compound

StepSubstrateEnzyme(s)ProductReference
1 Geranylgeranyl Diphosphate (GGDP)Phytoene Synthase (PSY/CrtB)Phytoene nih.gov
2 PhytoenePhytoene Desaturase (PDS/CrtI)Lycopene wikipedia.org
3 LycopeneLycopene Cyclase (LCY/CrtY)γ-Carotene wikipedia.org
4 γ-CaroteneCarotenoid Hydroxylases (e.g., CrtZ, CrtG)This compound lipidbank.jpnih.gov

Metabolomics and Integrated Omics Approaches for Carotenoid Profiling

Metabolomics provides a comprehensive, high-throughput snapshot of all small-molecule metabolites, including carotenoids, within a biological system at a specific point in time. nih.govacs.org This approach is invaluable for profiling the full spectrum of carotenoids and understanding the metabolic context in which this compound is produced. nih.gov Using advanced analytical platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can simultaneously identify and quantify dozens of carotenoids in a single sample. nih.govmetwarebio.commdpi.com This allows for the study of how the levels of this compound change relative to its direct precursor, γ-carotene, and other related carotenoids in response to genetic or environmental perturbations. acs.org

Integrated omics takes this analysis a step further by combining metabolomic data with other omics datasets, such as genomics (DNA sequence), transcriptomics (gene expression), and proteomics (protein abundance). nih.govmdpi.com This holistic approach provides a powerful framework for discovering gene function and understanding metabolic regulation. researchgate.net For example, an integrated study might reveal that under certain stress conditions, an increase in the abundance of this compound (metabolomics) is strongly correlated with the upregulation of a specific carotenoid hydroxylase gene (transcriptomics) and the increased abundance of its corresponding enzyme (proteomics). Such a correlation provides compelling evidence for the enzyme's role in the hydroxylation of γ-carotene. These multi-omics approaches are essential for moving beyond simple identification to a deeper, systems-level understanding of carotenoid biosynthesis and function. nih.gov

Table 3: Illustrative Example of an Integrated Omics Study for Carotenoid Pathway Elucidation

Omics LayerObservationImplication
Transcriptomics (RNA-Seq) Increased mRNA expression of a putative hydroxylase gene (e.g., crtZ homolog) under high-light stress.The gene is likely involved in the stress response.
Proteomics (LC-MS/MS) Increased abundance of the CrtZ-homolog protein under the same high-light conditions.The gene is actively being translated into a functional enzyme.
Metabolomics (LC-MS/MS) A significant increase in the ratio of this compound to its precursor, γ-Carotene.The expressed enzyme is actively converting the substrate to its hydroxylated product.
Integrated Conclusion The identified crtZ homolog is responsible for the hydroxylation of γ-carotene as part of the organism's photoprotective response.

Ecological and Biological Roles of 3,1 Oh 2 Gamma Carotene Non Human Organisms

Role in Photoprotection in Photosynthetic Organisms

Carotenoids are indispensable for the survival of photosynthetic organisms, providing essential protection against the damaging effects of light and oxygen. wikipedia.orgnih.govcsic.es The primary mechanisms of photoprotection involve quenching excited chlorophyll (B73375) molecules and scavenging harmful reactive oxygen species (ROS) that are inevitably produced during photosynthesis. wikipedia.orgnih.govnih.gov

3,1'-(OH)2-gamma-Carotene contributes to this vital defense system. Like other carotenoids with extensive systems of conjugated double bonds, it is an effective quencher of singlet oxygen (¹O₂), one of the most damaging ROS. nih.govmdpi.com The process is typically a physical quenching mechanism, where the carotenoid absorbs the excess energy from the singlet oxygen molecule and dissipates it safely as heat, returning to its ground state to repeat the cycle. nih.govmdpi.com Research indicates that the monocyclic structure of a dihydroxy-γ-carotene is more advantageous for ¹O₂ quenching compared to an equivalent acyclic carotenoid. The presence of hydroxyl groups on the molecule also influences its antioxidant capacity and its interaction with cellular membranes. mdpi.com

In photosynthetic organisms, carotenoids protect the photosynthetic apparatus from photo-oxidative damage, which can occur when the amount of absorbed light energy exceeds the capacity of the photosynthetic pathway to utilize it. nih.govlbl.gov By neutralizing ROS, this compound helps prevent the degradation of lipids, proteins, and pigments, thereby preserving the integrity and function of photosynthetic membranes. wikipedia.orgnih.gov

| Energy Dissipation | Dissipates excess absorbed light energy as heat through mechanisms like non-photochemical quenching (NPQ). nih.govlbl.gov | Regulates the flow of energy to the photosynthetic reaction centers, preventing overload and photodamage under high-light conditions. nih.gov |

Contribution to Light Harvesting Complexes

In plants, algae, and photosynthetic bacteria, carotenoids are integral structural and functional components of light-harvesting complexes (LHCs). wikipedia.orgcsic.esresearchgate.netrsc.org These pigment-protein complexes are responsible for absorbing solar energy and transferring it to the photosynthetic reaction centers. researchgate.netnih.gov Carotenoids expand the absorption spectrum of photosynthesis into the blue-green region (approximately 400-550 nm), where chlorophylls (B1240455) absorb light less efficiently. wikipedia.org This absorbed energy is then rapidly transferred to a nearby chlorophyll molecule. nih.gov

The binding of carotenoids to LHCs is stabilized primarily by weaker intermolecular forces, such as van der Waals interactions with the surrounding chlorophyll macrocycles, rather than strong, specific bonds to the protein structure. rsc.org While the specific roles of carotenoids like lutein (B1675518), violaxanthin (B192666), and neoxanthin (B191967) within the LHCs of higher plants have been extensively studied, the precise contribution of this compound in native photosynthetic organisms is not well-documented. lipidbank.jp

However, its fundamental structure suggests it is capable of performing a light-harvesting function. Its synthesis in genetically engineered microorganisms demonstrates its ability to be incorporated into a biological system and function as a pigment. lipidbank.jp In such systems, it would absorb light energy and participate in the energy transfer cascade essential for photosynthesis. The efficiency and specific pathways of this energy transfer would depend on its precise location and orientation within a pigment-protein complex. nih.gov

Pigmentation in Non-Human Organisms (e.g., Fungi, Bacteria, Plants)

Carotenoids are among the most widespread natural pigments, responsible for the vibrant yellow, orange, and red colors observed in countless species of fungi, bacteria, algae, and plants. wikipedia.orgnih.govmdpi.com The color of a specific carotenoid is determined by the number and arrangement of conjugated double bonds in its polyene chain, which dictates the wavelengths of light it absorbs. wikipedia.org

The compound this compound imparts a yellow-orange hue. While its natural distribution is not extensively documented, its role as a pigment has been clearly demonstrated through metabolic engineering. Researchers have successfully produced this carotenoid in the bacterium Escherichia coli, which is not naturally carotenogenic. lipidbank.jp This was achieved by introducing a specific combination of carotenoid biosynthesis genes from other organisms, including the epiphytic bacterium Erwinia uredovora and the fungus Neurospora. lipidbank.jp The accumulation of this compound in these engineered bacterial cells results in their visible coloration, confirming its function as a pigment.

In fungi, the precursor γ-carotene is a characteristic carotenoid found in lower fungal phyla like Chytridiomycota and Blastocladiomycota. nih.gov The subsequent hydroxylation to form compounds like this compound represents one of the many structural modifications that fungi employ to create a diverse palette of xanthophyll pigments. nih.govresearchgate.net

Table 2: Documented Production of this compound

Organism Kingdom/Domain Method of Production Significance

| Escherichia coli | Bacteria | Biosynthesis via genetic engineering with genes from Erwinia uredovora and Neurospora. lipidbank.jp | Demonstrates the compound's function as a pigment and the feasibility of its production in a heterologous host. |

Stress Response and Adaptation Mechanisms in Microorganisms and Plants

The synthesis and accumulation of carotenoids are key strategies used by microorganisms and plants to adapt to and survive environmental stress. numberanalytics.com These stresses include high-intensity light, extreme temperatures, nutrient limitation, and exposure to UV radiation. nih.govnumberanalytics.com The protective functions of carotenoids, particularly their antioxidant properties, are central to these adaptation mechanisms. nih.govtandfonline.com

The role of this compound in stress response is directly related to its photoprotective capabilities. By neutralizing ROS generated during periods of high metabolic activity or environmental stress, it helps mitigate oxidative damage to cellular components. mdpi.comnumberanalytics.com In microorganisms, carotenoids can also modulate the physical properties of cell membranes, helping to maintain fluidity and stability during temperature fluctuations. numberanalytics.com

In many microbial species, the genes responsible for carotenoid biosynthesis are upregulated in response to environmental cues like light or oxidative stress, indicating that these pigments are produced on-demand as a protective measure. nih.govnumberanalytics.com Although specific studies focusing on the regulation of this compound synthesis during stress in native organisms are limited, its proven antioxidant function places it firmly within the arsenal (B13267) of molecules that contribute to cellular resilience and adaptation.

Signaling Pathways (excluding human physiological signaling)

In plants, carotenoids are not only protective pigments but also serve as precursors to a variety of important signaling molecules that regulate growth, development, and environmental interactions. nih.govnih.gov The oxidative cleavage of specific carotenoids by a class of enzymes called carotenoid cleavage dioxygenases (CCDs) produces apocarotenoids. mdpi.com These smaller molecules include vital phytohormones such as abscisic acid (ABA) and strigolactones (SLs). nih.govnih.gov

Abscisic acid (ABA) is a key hormone involved in managing stress responses, particularly to drought, and in regulating seed dormancy and germination. nih.gov

Strigolactones (SLs) regulate plant architecture, including shoot branching, and are crucial for establishing symbiotic relationships with mycorrhizal fungi in the soil. nih.govnih.gov

The specific role of this compound as a direct precursor for these or other signaling molecules in non-human organisms has not yet been clearly elucidated. The biosynthesis of ABA and SLs proceeds from specific bicyclic carotenoids like zeaxanthin (B1683548) and β-carotene. nih.gov While γ-carotene is a direct precursor in the biosynthesis of β-carotene, the pathway from this compound to known signaling molecules is not established. lipidbank.jp However, the vast structural diversity of apocarotenoids suggests that many signaling functions may yet be discovered, and hydroxylated monocyclic carotenoids could potentially serve as precursors to as-yet-unidentified signaling compounds in certain organisms.

Comparative Biosynthesis and Evolution of Hydroxylated Carotenoids

Cross-Species Comparison of Hydroxylation Pathways and Enzymes

The biosynthesis of hydroxylated carotenoids, including 3,1'-(OH)2-gamma-Carotene, involves the action of carotenoid hydroxylases on a carotene substrate. These enzymes belong to two main, structurally unrelated classes: the non-heme di-iron hydroxylases (BCH/CrtZ type) and the heme-containing cytochrome P450 hydroxylases (CYP97 family). nih.gov Their distribution and substrate specificity vary significantly across different species, leading to a diverse array of xanthophylls.

Bacteria: Many bacteria possess carotenoid hydroxylases, often designated as CrtZ or CrtG, which are typically non-heme di-iron enzymes. These enzymes are responsible for the hydroxylation of the β-rings of carotenoids. For instance, the CrtZ from the epiphytic bacterium Pantoea ananatis (formerly Erwinia uredovora) can hydroxylate the C-3 and C-3' positions of β-carotene to produce zeaxanthin (B1683548). nih.gov In some bacteria, hydroxylation can also occur at the acyclic end of the carotenoid molecule. The formation of 1'-hydroxy carotenoids is catalyzed by carotenoid 1',2'-hydratases (CruF) or related enzymes. ebi.ac.ukmdpi.com The synthesis of this compound has been achieved in genetically engineered Escherichia coli. nih.gov This was accomplished by co-expressing a lycopene (B16060) cyclase, which converts lycopene to γ-carotene, with a carotenoid hydratase that hydroxylates the C-1' position of the ψ-end and a hydroxylase that acts on the C-3 position of the β-ring. nih.gov The specific combination of a cyclase that produces a monocyclic intermediate (γ-carotene) and hydroxylases with specificity for both the cyclic and acyclic ends of the molecule is key to the formation of this particular compound.

Fungi: Fungi exhibit diverse carotenoid biosynthetic pathways. semanticscholar.org While many fungi produce β-carotene, the capacity to synthesize astaxanthin (B1665798) (a dihydroxy-diketo carotenoid) is a unique feature of the basidiomycetous yeast Xanthophyllomyces dendrorhous. semanticscholar.orgmdpi.com This organism possesses a multifunctional enzyme (astaxanthin synthase, CrtS) that can both hydroxylate and ketolate β-carotene. semanticscholar.org The production of γ-carotene is characteristic of lower fungi like those in the Chytridiomycota. semanticscholar.org The biosynthesis of hydroxylated γ-carotene derivatives is less common. However, engineered pathways in yeasts can lead to the production of novel hydroxylated carotenoids. mdpi.com For example, a β-carotene accumulating mutant of X. dendrorhous has been engineered to produce zeaxanthin by introducing a bacterial β-carotene hydroxylase gene. mdpi.com

Plants and Algae: In plants and green algae, carotenoid hydroxylation is more complex, involving both BCH and CYP97 hydroxylases to produce lutein (B1675518) and the xanthophyll cycle carotenoids (zeaxanthin, violaxanthin (B192666), neoxanthin). ebi.ac.uknih.gov The β-carotene hydroxylases (BCH1 and BCH2 in Arabidopsis thaliana) are primarily responsible for the hydroxylation of the β-rings of β-carotene to form zeaxanthin. nih.gov The CYP97 family, including CYP97A and CYP97C, are crucial for the hydroxylation of the ε- and β-rings of α-carotene to produce lutein. nih.govnih.gov For instance, in the liverwort Marchantia polymorpha, MpBHY acts as a β-ring hydroxylase for both β-carotene and α-carotene, while MpCYP97C functions as an ε-ring hydroxylase. nih.gov The specific hydroxylation of the acyclic end of γ-carotene at the 1' position is not a typical reaction in the main carotenoid pathways of higher plants. However, the promiscuity of some hydroxylases or the presence of specific enzymes in certain lineages could potentially lead to such modifications. The green alga Haematococcus pluvialis is known for accumulating astaxanthin, and its carotenoid hydroxylase plays a key role in this process under stress conditions. oup.com

The table below summarizes the key enzymes and pathways involved in the hydroxylation of carotenoids across different species, with relevance to the formation of hydroxylated γ-carotene derivatives.

Species GroupKey Hydroxylase(s)Typical Substrate(s)Typical Product(s)Relevance to this compound
Bacteria CrtZ (non-heme di-iron), CruF (hydratase)β-carotene, γ-carotene, lycopeneZeaxanthin, 1'-hydroxy-γ-caroteneEngineered E. coli strains expressing appropriate cyclases and hydroxylases can synthesize this compound. nih.gov
Fungi Astaxanthin synthase (CrtS), various hydroxylases in engineered strainsβ-carotene, γ-caroteneAstaxanthin, Torulene (B1238558), engineered xanthophyllsγ-carotene is a known intermediate in some fungi. semanticscholar.org Hydroxylation at the 1'-position is not a native step but can be engineered.
Plants BCH1/2 (non-heme di-iron), CYP97A/C (P450)β-carotene, α-caroteneZeaxanthin, LuteinPossess both β-ring and ε-ring hydroxylases, but specific 1'-hydroxylation of γ-carotene is not a primary pathway. nih.govnih.gov
Algae CrtR (BCH-type), CYP97 familyβ-carotene, α-caroteneZeaxanthin, Lutein, AstaxanthinExhibit a diversity of hydroxylases, some of which are of cyanobacterial origin. ebi.ac.uk

Phylogenetic Analysis of Carotenoid Hydroxylases

Phylogenetic analyses of carotenoid hydroxylases reveal a complex evolutionary history marked by gene duplication, divergence, and horizontal gene transfer. These studies provide insights into the origins of the different enzyme classes and their functional specialization across various taxa.

The two major classes of carotenoid hydroxylases, the non-heme di-iron (BCH/CrtR/CrtZ) type and the cytochrome P450 (CYP97) type, have distinct evolutionary origins. The BCH-type hydroxylases are widespread in bacteria, cyanobacteria, green algae, and higher plants. ebi.ac.uk Phylogenetic trees show that the BCH enzymes of green algae and higher plants likely share a common, non-cyanobacterial ancestor. ebi.ac.uk In contrast, the CrtR-type hydroxylases found in red algae appear to have originated from cyanobacteria through primary endosymbiosis. ebi.ac.uk The cyanobacterial CrtR itself shows significant sequence similarity to β-carotene ketolases, suggesting a shared evolutionary origin for these two enzyme functions. nih.gov

Within higher plants, the BCH gene family has undergone duplication and functional divergence. For example, in dicots like Arabidopsis and tomato, there are at least two BCH genes (BCH1 and BCH2) that primarily catalyze the two-step hydroxylation of β-carotene to zeaxanthin. nih.govoup.com Phylogenetic analysis suggests that this gene duplication occurred before the divergence of these plant lineages. nih.gov Similarly, in wheat, two distinct β-hydroxylase genes, HYD1 and HYD2, have been identified, each with three homeologs, indicating further functional divergence in polyploid species. oup.com

The CYP97 family of hydroxylases is also ancient. Phylogenetic analysis supports the hypothesis that CYP97B is an ancestral gene that originated before the major algal groups diverged. ebi.ac.uk The CYP97A and CYP97C genes, which are crucial for lutein synthesis in green algae and plants, are more closely related to each other and likely arose from a gene duplication event that occurred before the divergence of green algae and land plants. ebi.ac.uk In Arabidopsis, the CYP97A3 and CYP97C1 enzymes have specialized to preferentially hydroxylate the β- and ε-rings of α-carotene, respectively. nih.gov

The evolution of these hydroxylases has been a key factor in the diversification of xanthophylls. The emergence of enzymes with new substrate specificities, such as the ability to hydroxylate the acyclic ψ-end of a carotenoid, would have opened up new biosynthetic pathways. The enzymatic activity required for the 1'-hydroxylation of γ-carotene is found in certain bacteria and cyanobacteria (e.g., CruF hydratase), but it is not a feature of the primary carotenoid pathways in most plants and fungi. ebi.ac.ukmdpi.com The phylogenetic distance between these 1'-hydroxylases and the more common 3-hydroxylases of β-rings underscores their distinct evolutionary trajectories.

Adaptation of Carotenoid Biosynthesis to Environmental Niches

The biosynthesis of carotenoids, including their hydroxylation, is highly responsive to environmental cues and plays a critical role in the adaptation of organisms to their specific niches. mdpi.comcarotenoiddb.jp The accumulation of hydroxylated carotenoids is often associated with protection against environmental stressors, particularly high light and oxidative stress. rsc.orgwikipedia.org

In photosynthetic organisms, xanthophylls are essential components of the light-harvesting complexes and are central to photoprotection. nih.govrsc.org The xanthophyll cycle, which involves the enzymatic interconversion of violaxanthin and zeaxanthin, is a rapid mechanism for dissipating excess light energy and protecting the photosynthetic apparatus from photo-oxidative damage. nih.gov Environmental factors like high light intensity, UV radiation, and temperature stress are known to upregulate the expression of carotenoid biosynthetic genes, including hydroxylases, leading to an accumulation of photoprotective xanthophylls. rsc.orgwikipedia.org For instance, in the alga Haematococcus pluvialis, stress conditions trigger a massive accumulation of astaxanthin, a dihydroxy-diketo carotenoid, which is synthesized from β-carotene via the action of a carotenoid ketolase and a hydroxylase. oup.com This accumulation is an adaptive response that protects the cells from harsh environmental conditions.

The diversity of carotenoid structures found in different organisms can also reflect adaptation to specific ecological niches. For example, the presence of γ-carotene has been used as a biomarker for green and purple sulfur bacteria in ancient marine sediments, indicating anoxic and sulfidic water conditions. The subsequent modification of γ-carotene, such as through hydroxylation, could provide additional adaptive advantages. Hydroxylated carotenoids, due to their increased polarity, may have different localizations within the cell membrane or lipid droplets, potentially altering membrane properties or enhancing antioxidant capacity in specific cellular compartments. The synthesis of this compound in engineered E. coli was shown to confer improved antioxidative properties compared to related carotenoids, suggesting that the production of such unique xanthophylls could be an adaptive trait in organisms that naturally produce them. nih.gov

The evolution of specific carotenoid hydroxylation pathways can therefore be seen as a mechanism for fine-tuning the complement of xanthophylls to suit the particular light environment and oxidative stress levels encountered by an organism. The development of enzymes capable of hydroxylating different positions on the carotenoid backbone, such as the 1'-position of the ψ-end, would have expanded the chemical diversity of carotenoids, potentially enabling organisms to colonize new or more extreme environments.

Theoretical and Computational Approaches in 3,1 Oh 2 Gamma Carotene Research

Molecular Modeling and Dynamics Simulations (Excluding Predictive Property Calculations)

Molecular modeling and dynamics simulations offer a window into the conformational dynamics and interactions of 3,1'-(OH)2-gamma-carotene and related molecules within their biological environments. These simulations can reveal how the molecule flexes, bends, and interacts with surrounding proteins and lipids, which is crucial for understanding its function.

For instance, molecular dynamics simulations have been employed to study the behavior of various carotenoids within protein complexes, such as the Light-Harvesting Complex II (LHCII). researchgate.net These simulations have shown that carotenoids can undergo significant conformational changes, including bending and distortion, when bound to proteins. researchgate.net While specific simulations for this compound are not extensively documented in the provided results, the principles derived from studying other carotenoids are applicable. The dynamic nature of the polyene chain and the interactions of the hydroxylated end groups are key aspects that would be explored.

All-atom molecular dynamics simulations have been used to investigate the structural dynamics of enzymes involved in carotenoid modifications, providing insights into their catalytic mechanisms. nih.gov Such studies can reveal how substrates like γ-carotene might bind to an active site and undergo hydroxylation to form this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for understanding the electronic properties that govern the chemical reactivity and spectroscopic characteristics of this compound. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for this purpose. researchgate.netacs.org

DFT calculations have been used to determine the structures and Raman spectra of various carotenoids, including γ-carotene. nih.gov These studies have shown that the position of the C=C stretching band in the Raman spectrum is primarily dependent on the length of the conjugated double bond system. nih.gov This information is critical for interpreting experimental spectroscopic data and understanding the molecular structure.

Furthermore, quantum chemical calculations can elucidate the interactions between carotenoids and other molecules. For example, the strengths of π-π stacking and CH-π interactions between β-carotene and chlorophylls (B1240455) have been calculated, revealing their significant role in the structural stabilization of photosynthetic complexes. nih.gov Similar calculations for this compound would shed light on its interactions within cellular membranes or protein binding pockets. The presence of hydroxyl groups in this compound would introduce the possibility of hydrogen bonding, further influencing its interactions and reactivity, a factor that can be modeled with high accuracy. acs.org

Bioinformatics Analysis of Carotenoid Gene Clusters and Enzyme Active Sites

Bioinformatics plays a crucial role in identifying the genes and enzymes responsible for the biosynthesis of this compound. By analyzing genomic and transcriptomic data, researchers can pinpoint carotenoid gene clusters and predict the functions of the encoded enzymes.

The synthesis of γ-carotene, the precursor to this compound, involves the action of lycopene (B16060) cyclase. wikipedia.org Bioinformatics analyses have identified various lycopene cyclase genes (e.g., LCYE, LCYB) in different organisms. nih.gov The subsequent hydroxylation steps to produce this compound are catalyzed by carotenoid hydroxylases. nih.gov

Genomic analysis of various organisms, from bacteria to plants, has revealed the diversity and organization of carotenoid biosynthesis gene clusters. nih.govijbs.com For example, in some bacteria, the genes for carotenoid biosynthesis are organized in a single cluster, which can facilitate their regulation and transfer. nih.govmdpi.com In contrast, in plants and cyanobacteria, these genes are often dispersed throughout the genome. ijbs.com

By comparing the sequences and structures of carotenoid hydroxylases, bioinformatics can help to understand the specificities of these enzymes. For instance, different types of hydroxylases, such as non-heme di-iron (BCH) and cytochrome P450 (CYP) enzymes, are responsible for hydroxylating the β- and ε-rings of carotenoids. uab.cat Analysis of the active sites of these enzymes can reveal the key amino acid residues involved in substrate binding and catalysis, providing a basis for protein engineering efforts. nih.gov

Table 1: Key Enzymes in the Putative Biosynthetic Pathway of this compound

EnzymeGene (Example)Function
Geranylgeranyl pyrophosphate synthasecrtESynthesizes GGPP, the precursor for carotenoids. nih.gov
Phytoene (B131915) synthasecrtB / PSYCondenses two GGPP molecules to form phytoene. nih.govnih.gov
Phytoene desaturasecrtI / PDSIntroduces double bonds into phytoene to form lycopene. nih.govnih.gov
Lycopene ε-cyclaseLCYECyclizes one end of lycopene to form the ε-ring of γ-carotene. nih.gov
Lycopene β-cyclaseLCYBCyclizes one end of lycopene to form a β-ring. nih.gov
Carotenoid β-hydroxylaseCHYB / crtZAdds a hydroxyl group to the β-ring. nih.govuab.cat
Carotenoid 1,2-hydrataseCruFPotentially involved in the hydroxylation of the acyclic end. mdpi.com

Pathway Flux Analysis and Metabolic Network Modeling

Metabolic network modeling and pathway flux analysis are systems-level approaches used to understand and optimize the production of carotenoids, including this compound. These methods allow for the quantitative analysis of metabolic fluxes through biosynthetic pathways.

Genome-Scale Metabolic Networks (GSMNs) have been reconstructed for various organisms, including algae, to model their metabolic capabilities. mdpi.comnih.govresearchgate.net These models integrate genomic, transcriptomic, and metabolomic data to simulate the flow of metabolites through the entire metabolic network. By applying techniques like Flux Balance Analysis (FBA), researchers can predict the production rates of specific compounds and identify potential bottlenecks in the pathway. d-nb.info

Metabolic flux analysis often utilizes isotopic labeling experiments, where a labeled substrate (e.g., ¹³C-glucose) is fed to the organism, and the incorporation of the label into various metabolites is tracked over time. northwestern.edu This provides direct information about the activity of different metabolic pathways.

These models can be used to engineer microorganisms for enhanced production of desired carotenoids. nih.gov For example, by identifying rate-limiting steps, researchers can overexpress the corresponding genes to increase the metabolic flux towards the target compound. nih.gov In the context of this compound, such models could be used to optimize the production of its precursor, γ-carotene, and to ensure efficient hydroxylation. Studies have shown that redirecting metabolic flux can significantly enhance the production of β-carotene, a related carotenoid. researchgate.net

Table 2: Components of a Metabolic Model for Carotenoid Biosynthesis

ComponentDescriptionRelevance to this compound
Metabolites All small molecules involved in the network.Includes precursors like pyruvate (B1213749) and acetyl-CoA, intermediates like GGPP and lycopene, and the final product. researchgate.net
Reactions All biochemical transformations in the network.Includes reactions of glycolysis, the MEP or MVA pathway, and the specific carotenoid biosynthesis reactions. mdpi.comd-nb.info
Genes Genes encoding the enzymes that catalyze the reactions.Identification of genes like LCYE, LCYB, and hydroxylases is essential for model construction. nih.gov
Objective Function A biological objective that the cell is assumed to optimize (e.g., biomass production).Used in FBA to predict flux distributions that support cellular growth and carotenoid production. d-nb.info
Constraints Physicochemical and experimental constraints (e.g., nutrient uptake rates).Define the boundaries for the possible metabolic states of the cell. researchgate.net

Biotechnological and Metabolic Engineering Applications Excluding Human Clinical

Directed Evolution and Enzyme Engineering for Novel Carotenoid Production

Directed evolution and enzyme engineering are powerful tools for generating novel carotenoid structures and improving production yields. These techniques involve creating large libraries of enzyme variants through mutagenesis and then screening for desired functions, such as altered substrate specificity or enhanced catalytic activity. nih.govnih.gov Carotenoid biosynthesis is a particularly suitable system for laboratory evolution because the colored nature of the products facilitates high-throughput screening of mutant libraries. nih.govnih.gov

While specific directed evolution experiments targeting the synthesis of 3,1'-(OH)2-gamma-Carotene have not been detailed in published literature, the principles are broadly applicable. The generation of this compound relies on the coordinated action of several enzymes, including cyclases and hydroxylases. Engineering these enzymes could enhance the efficiency and specificity of the desired reactions. For instance, directed evolution could be used to modify a lycopene (B16060) cyclase to preferentially produce γ-carotene over β-carotene, thereby channeling metabolic flux towards the desired backbone. nih.gov

Furthermore, enzyme engineering has been used to create carotenoid synthases that produce unnatural C35, C45, and C50 backbones, demonstrating the potential to generate significant structural diversity beyond what is found in nature. caltech.edu Similarly, the hydroxylases responsible for adding the -OH groups to the γ-carotene backbone could be engineered to alter their regiospecificity, potentially creating other novel hydroxylated carotenoids. The synthesis of the related compound 3,1'-(OH)2-4-keto-gamma-carotene in E. coli by combining a unique monocyclic-acting lycopene cyclase from Neurospora crassa with other carotenogenic genes further illustrates how the selection and combination of specific enzyme functionalities is a key strategy for producing novel asymmetrical carotenoids. nih.gov

Synthetic Biology Approaches for Designing Custom Carotenoid Pathways

Synthetic biology applies engineering principles of design, modularity, and standardization to the construction of novel biological systems. The creation of this compound in E. coli is a prime example of a synthetic biology approach to designing a custom metabolic pathway. mdpi.comfrontiersin.org This was not achieved by simply overexpressing a native pathway, but by rationally designing and assembling a new-to-nature pathway from a collection of genetic "parts."

The key elements of a synthetic biology approach evident in the synthesis of this compound include:

Modularity: Carotenoid biosynthetic genes from diverse organisms function as modular parts that can be assembled in different combinations. nih.govpakistanbmj.com The pathway to this compound was constructed by combining modules for backbone synthesis (crtE, crtB), desaturation (al-1), and functional group addition (crtC and other hydroxylases). nih.govlipidbank.jp

Heterologous Expression: A non-carotenogenic host (E. coli) was used as a chassis, which provides the basic metabolic precursors but does not have interfering native carotenoid pathways. nih.gov

Combinatorial Assembly: The generation of this novel carotenoid was achieved through the "mix-and-match" assembly of genes from different species. mdpi.comnih.gov This combinatorial approach allows for the exploration of new biosynthetic possibilities and the creation of compounds that may not be accessible through single-organism engineering.

The design of such custom pathways often involves a cycle of design, build, test, and learn. Researchers can design a theoretical pathway, build it in E. coli or yeast using standardized DNA assembly techniques, test the resulting strain for the production of the target compound, and then use those results to refine the design, for example, by swapping enzyme-encoding parts or tuning their expression levels. nih.govpakistanbmj.com The successful synthesis of this compound and other novel derivatives demonstrates the power of synthetic biology to extend the chemical diversity of natural products and produce valuable compounds in engineered microbial cell factories. nih.govnih.gov

Q & A

Q. What emerging technologies could advance structural studies of 3,1'-(OH)₂-gamma-carotene?

  • Methodological Answer : Cryo-electron microscopy (cryo-EM) for membrane-bound carotenoid-protein complexes and machine learning models (e.g., AlphaFold) to predict hydroxylase binding sites. Pair these with synchrotron-based X-ray absorption spectroscopy (XAS) to study redox states .

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Feasible Synthetic Routes

Reactant of Route 1
3,1'-(OH)2-gamma-Carotene
Reactant of Route 2
3,1'-(OH)2-gamma-Carotene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.